molecular formula C15H15N3O B13449674 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone

Cat. No.: B13449674
M. Wt: 253.30 g/mol
InChI Key: YMNGQMBVFORKEO-UHFFFAOYSA-N
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Description

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone is a chemical compound known for its role as a metabolite of varenicline, a nicotinic receptor partial agonist used in smoking cessation therapies. This compound is characterized by its complex structure, which includes a pyrazino-benzazepine core.

Preparation Methods

The synthesis of 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone involves multiple steps, typically starting from simpler organic molecules. One common synthetic route includes the trifluoroacetylation of a pyrazino-benzazepine precursor. The reaction conditions often involve the use of trifluoroacetic anhydride in the presence of a base such as pyridine, under controlled temperature conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethanone group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway .

Scientific Research Applications

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its interactions with nicotinic acetylcholine receptors, contributing to the understanding of receptor-ligand interactions.

    Medicine: As a metabolite of varenicline, it is relevant in pharmacokinetic studies to understand the metabolism and excretion of smoking cessation drugs.

    Industry: It is used in the production of pharmaceuticals, particularly in the synthesis of varenicline and its derivatives.

Mechanism of Action

The mechanism of action of 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone is closely related to its parent compound, varenicline. Varenicline acts as a partial agonist at α4β2 nicotinic acetylcholine receptors, which are involved in the release of dopamine in the brain . By binding to these receptors, the compound reduces the rewarding effects of nicotine, aiding in smoking cessation . The specific molecular targets and pathways include the mesolimbic dopamine system, which is associated with reinforcement and reward mechanisms .

Comparison with Similar Compounds

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone can be compared with other similar compounds, such as:

    N-Acetyl Varenicline: Another metabolite of varenicline, differing by the presence of an acetyl group.

  • 7,8,9,10-Tetrahydro-8-(trifluoroacetyl)-6,10-methano-6H-pyrazino 2,3-hbenzazepine : A compound used in the preparation of varenicline, with a trifluoroacetyl group.
  • 1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)ethanone : A structurally similar compound with a different core structure.

The uniqueness of 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone lies in its specific interactions with nicotinic receptors and its role in the pharmacokinetics of varenicline .

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

1-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)ethanone

InChI

InChI=1S/C15H15N3O/c1-9(19)18-7-10-4-11(8-18)13-6-15-14(5-12(10)13)16-2-3-17-15/h2-3,5-6,10-11H,4,7-8H2,1H3

InChI Key

YMNGQMBVFORKEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CC(C1)C3=CC4=NC=CN=C4C=C23

Origin of Product

United States

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